molecular formula C13H20N2 B1371170 (2-Amino-1-cyclopropylethyl)(benzyl)methylamine CAS No. 1156274-66-6

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine

Cat. No.: B1371170
CAS No.: 1156274-66-6
M. Wt: 204.31 g/mol
InChI Key: WUZZCDOBFVDZCJ-UHFFFAOYSA-N
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Description

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of a cyclopropyl group, an amino group, and a benzyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-cyclopropylethyl)(benzyl)methylamine typically involves the reaction of cyclopropylamine with benzyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products Formed

Scientific Research Applications

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclopropylethyl)(benzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-1-cyclopropylethyl)(phenyl)methylamine
  • (2-Amino-1-cyclopropylethyl)(ethyl)methylamine
  • (2-Amino-1-cyclopropylethyl)(propyl)methylamine

Uniqueness

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine stands out due to its unique combination of a cyclopropyl group, an amino group, and a benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-1-cyclopropyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13(9-14)12-7-8-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZZCDOBFVDZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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